菲达霉素

描述

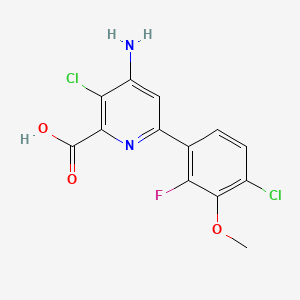

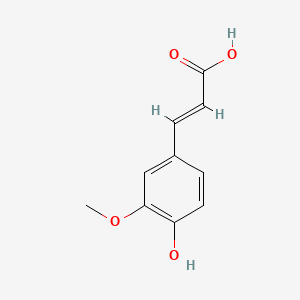

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic primarily used to treat infections caused by Clostridioides difficile. It is a fermentation product obtained from the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis . Fidaxomicin is minimally absorbed into the bloodstream when taken orally, making it effective in targeting intestinal pathogens while preserving the normal gut microbiota .

科学研究应用

Fidaxomicin has several scientific research applications, particularly in the fields of medicine and microbiology. It is primarily used to treat Clostridioides difficile infections, which are a leading cause of hospital-acquired infections . Fidaxomicin’s narrow-spectrum activity allows it to target C. difficile while preserving the normal gut microbiota, reducing the risk of recurrent infections . Additionally, fidaxomicin has been studied for its potential use in treating other gram-positive bacterial infections .

作用机制

Fidaxomicin, also known as Tiacumicin B or Dificid, is a macrolide antibiotic that has been used in the treatment of diarrhea caused by Clostridioides difficile .

Target of Action

Fidaxomicin’s primary target is the bacterial RNA polymerase (RNAP) of Clostridioides difficile . This enzyme is responsible for carrying out transcription in all bacteria .

Mode of Action

Fidaxomicin inhibits the bacterial RNA synthase, thereby disrupting bacterial transcription . It binds to the RNAP at a site distinct from where rifamycins interact .

Biochemical Pathways

Fidaxomicin acts selectively on the bacterium Clostridioides difficile, a main cause of intestinal infections . It inhibits RNA polymerase, preventing transcription . The drug’s selective clinical activity can be explained by a region in the enzyme RNA polymerase that can sensitize the pathogen to fidaxomicin .

Pharmacokinetics

Fidaxomicin is mainly confined to the gastrointestinal tract . Following oral administration of a single dose of 200 mg fidaxomicin in healthy adults, the elimination half-life of fidaxomicin was approximately 11.7 ± 4.80 hours . Fidaxomicin is transformed to its main and pharmacologically active metabolite, OP-1118, via hydrolysis at the isobutyryl ester .

Result of Action

Fidaxomicin selectively eradicates pathogenic Clostridioides difficile with relatively little disruption to the multiple species of bacteria that make up the normal, healthy intestinal microbiota . The maintenance of normal physiological conditions in the colon may reduce the probability of recurrence of Clostridioides difficile infection .

Action Environment

Fidaxomicin acts selectively on Clostridioides difficile while leaving many crucial gut microbes intact . This selectivity is beneficial as broad-spectrum antibiotics used to treat C. difficile infections can decimate the normal gut microbiome, killing harmless and protective commensal bacteria and increasing susceptibility to recurrent C. difficile infections .

生化分析

Biochemical Properties

Fidaxomicin mediates its potent bactericidal action on bacteria by inhibiting the bacterial RNA synthase, thereby disrupting bacterial transcription . The antibacterial activity of fidaxomicin is distinct from macrolides and rifamycins, as the bactericidal activity is time-dependent, and not concentration-dependent . It displays a narrow spectrum of activity against gram-positive anaerobes .

Cellular Effects

Fidaxomicin is used in the treatment of diarrhea caused by Clostridioides (formerly Clostridium) difficile in adult and pediatric patients over the age of 6 months . Unlike vancomycin, however, fidaxomicin has a negligible effect on normal colonic microflora . It is also reported to have some side effects such as nausea, vomiting, and constipation .

Molecular Mechanism

Fidaxomicin binds to and prevents movement of the “switch regions” of bacterial RNA polymerase . This switch motion occurs during the opening and closing of the DNA:RNA clamp, a process that occurs throughout RNA transcription but is especially important in the opening of double-stranded DNA during the initiation of transcription .

Temporal Effects in Laboratory Settings

Fidaxomicin is highly effective against C. perfringens strains of canine and feline origin . When tested by an agar dilution method, fidaxomicin minimum inhibitory concentrations (MICs) ranged between 0.004 and 0.032 µg/ml . The incorporation of fidaxomicin into the test medium at a concentration equivalent to half the MIC significantly increased the susceptibility of isolates to metronidazole and erythromycin in 71.4% and 61.9% of the strains, respectively .

Dosage Effects in Animal Models

In rats, the LD 50 of fidaxomicin was approximately 200 mg/kg and the no observed adverse effect level (NOAEL) was determined to be 62.5 mg/kg following administration of a single intravenous dose .

Metabolic Pathways

Fidaxomicin is mainly transformed by hydrolysis to form its main metabolite OP-1118 . Although OP-1118 also has antibacterial activity against C. difficile, it is less active than fidaxomicin .

Transport and Distribution

Fidaxomicin remains mainly confined to and acts locally in the gastrointestinal tract when orally administered . There is limited information on the volume of distribution of fidaxomicin .

Subcellular Localization

Fidaxomicin is mainly confined to the gastrointestinal tract when orally administered . A study demonstrated that fidaxomicin suppressed Notch signaling and may be repurposed for the treatment of breast cancer . The relatively weak fluorescence signal (green) of fidaxomicin was observed in the nuclei (red) of 4T1 cells after 0.5 h incubation, and enhanced fluorescence of fidaxomicin could be detected after 2 h and 4 h incubation, indicating that the fidaxomicin could be localized in the nucleus .

准备方法

Synthetic Routes and Reaction Conditions: Fidaxomicin is produced through fermentation using the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis. The fermentation process involves culturing the microorganism in a suitable medium, followed by extraction and purification of the antibiotic . An improved process for the preparation of fidaxomicin involves culturing Actinoplanes deccanensis in a specific culture medium, resulting in a yield of greater than 500 mg/L broth .

Industrial Production Methods: The industrial production of fidaxomicin involves large-scale fermentation, followed by extraction and purification processes. The fermentation broth is subjected to whole broth extraction, and the antibiotic is isolated with a purity of greater than 97% area by high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions: Fidaxomicin undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. The stability of fidaxomicin under different stress conditions has been studied using reversed-phase high-performance liquid chromatography (RP-HPLC) .

Common Reagents and Conditions: The degradation of fidaxomicin has been studied under acidic, alkaline, oxidative, and thermal stress conditions. The separation of fidaxomicin from its degradation products is achieved using a mobile phase composed of 0.1% ortho phosphoric acid in water, acetonitrile, and methanol .

Major Products Formed: The degradation of fidaxomicin results in the formation of several impurities. Among them, impurity 1 and impurity 4 are common, while impurities 2, 3, and 6 are alkali stress-dependent, and impurity 5 is acid stress-dependent .

相似化合物的比较

Fidaxomicin is often compared with other antibiotics used to treat Clostridioides difficile infections, such as vancomycin and metronidazole. Unlike vancomycin, fidaxomicin has a negligible effect on normal colonic microflora, making it a preferred choice for reducing the risk of recurrent infections . Fidaxomicin is also superior to vancomycin in terms of sustained response without recurrence . Other similar compounds include rifamycins, which also inhibit RNA polymerase but at a different site .

Similar Compounds

- Vancomycin

- Metronidazole

- Rifamycins

Fidaxomicin’s unique mechanism of action and its ability to preserve the normal gut microbiota make it a valuable antibiotic for treating Clostridioides difficile infections.

属性

Key on ui mechanism of action |

_Clostridium difficile_ is a Gram-positive bacterium that causes various gastrointestinal complications, such as antibiotic-associated diarrhea. _C. difficile_ infection can be caused by antibiotic therapy, resulting in the disruption of the human gut flora leads to an overgrowth of _C. difficile_. The consequences of _C. difficile_ infection can be mild to severe and sometimes fatal. Fidaxomicin gets hydrolyzed to its active metabolite, OP-1118, upon oral administration. Both compounds mediate a bactericidal activity against _C. difficile_ by inhibiting bacterial RNA polymerase at the initiation phase of the transcription cycle. The RNA polymerase is an essential bacterial enzyme that regulates gene expression, catalyzes nucleic acid interactions, and promotes several bacterial enzymatic reactions critical for bacterial survival. The core RNA polymerase is composed of a complex of different subunits and contains the active site. To initiate bacterial transcription, the active site of the core RNA polymerase binds to a promoter-specificity σ initiation factor, which locates and binds to a promoter region of the DNA. The DNA-RNA polymerase interaction promotes subsequent steps of transcription, which involves the separation of DNA strands. Fidaxomicin binds to the DNA template-RNA polymerase complex, thereby preventing the initial separation of DNA strands during transcription and inhibiting messenger RNA synthesis. The narrow spectrum of antimicrobial activity of fidaxomicin may be explained by the unique target site of fidaxomicin and differing σ subunits of the core structure of RNA polymerase among bacterial species. |

|---|---|

CAS 编号 |

873857-62-6 |

分子式 |

C52H74Cl2O18 |

分子量 |

1058.0 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22-,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1 |

InChI 键 |

ZVGNESXIJDCBKN-LGPUCNCQSA-N |

SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

手性 SMILES |

CC[C@H]1/C=C(\[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C |

规范 SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

外观 |

Solid powder |

沸点 |

1046.4 |

Key on ui other cas no. |

873857-62-6 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)

![5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride](/img/structure/B1672588.png)